TRAP Isoform Selectivity Profile: CBK289001 vs. AubipyOMe
CBK289001 exhibits a distinct isoform inhibition profile compared to AubipyOMe. CBK289001 potently inhibits TRAP 5bOX (IC50 = 4.21 µM) and TRAP 5aOX (IC50 = 14.2 µM), while showing weak activity against TRAP 5bMV (IC50 = 125 µM) [1]. In contrast, AubipyOMe demonstrates a different selectivity pattern, inhibiting TRAP5a with IC50 = 1.3 µM and TRAP5b with IC50 = 1.8 µM .
| Evidence Dimension | TRAP Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | TRAP 5bOX IC50 = 4.21 µM; TRAP 5aOX IC50 = 14.2 µM; TRAP 5bMV IC50 = 125 µM |
| Comparator Or Baseline | AubipyOMe: TRAP5a IC50 = 1.3 µM; TRAP5b IC50 = 1.8 µM |
| Quantified Difference | CBK289001 is 30-fold selective for TRAP 5bOX over TRAP 5bMV; AubipyOMe shows <2-fold selectivity between TRAP5a and TRAP5b |
| Conditions | Recombinant TRAP isoforms in enzymatic assays |
Why This Matters
CBK289001's selective inhibition of TRAP 5bOX (vs. TRAP 5bMV) offers a research tool for dissecting isoform-specific roles in disease models, a feature not matched by AubipyOMe.
- [1] Identification of inhibitors of Tartrate‐resistant acid phosphatase (TRAP/ACP5) activity by small‐molecule screening. Chemical Biology & Drug Design. 2018;92(1):1258-1271. doi:10.1111/cbdd.13187 View Source
